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molecular formula C11H13N3O B8795385 7-(Piperazin-1-yl)furo[2,3-c]pyridine

7-(Piperazin-1-yl)furo[2,3-c]pyridine

Cat. No. B8795385
M. Wt: 203.24 g/mol
InChI Key: DEWCAFZBKRBLSF-UHFFFAOYSA-N
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Patent
US07799775B2

Procedure details

In 100 ml of ethylene glycol 8.6 g of anhydrous piperazine was dissolved, and to which 7-chlorofuro[2,3-c]pyridine was added, followed by an overnight's stirring at 140° C. After cooling, saturated aqueous sodium hydrogencarbonate solution was added to the solution, which was then extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified on silica gel column chromatography to provide 1.52 g (75%) of 7-piperazin-1-ylfuro[2,3-c]pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12.C(=O)([O-])O.[Na+].[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>C(O)CO>[N:16]1([C:2]2[N:3]=[CH:4][CH:5]=[C:6]3[CH:10]=[CH:9][O:8][C:7]=23)[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC=C2C1OC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
's stirring at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCNCC1)C=1N=CC=C2C1OC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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